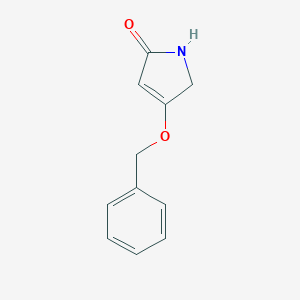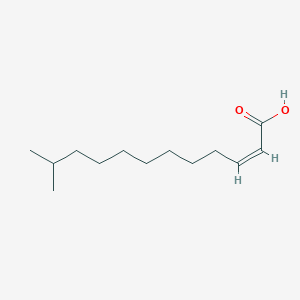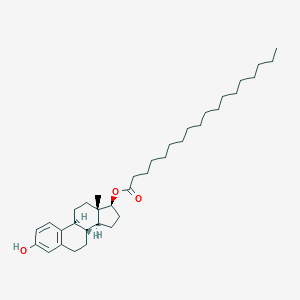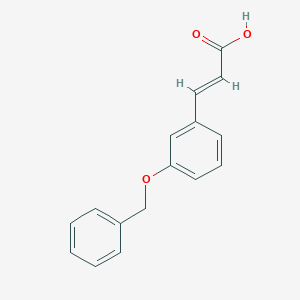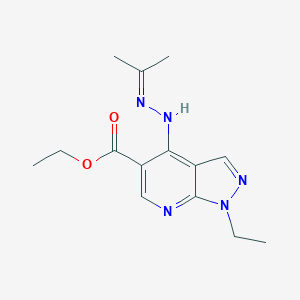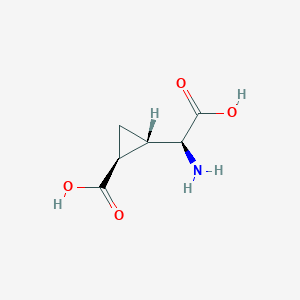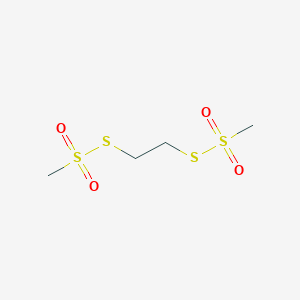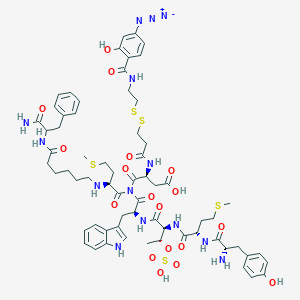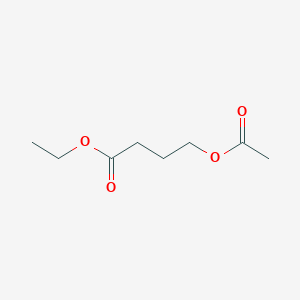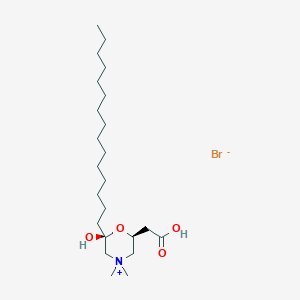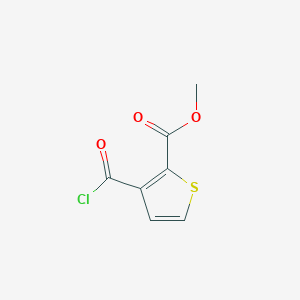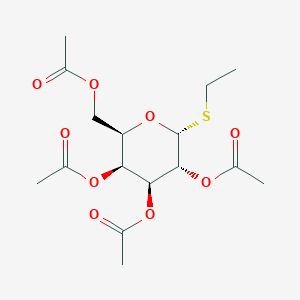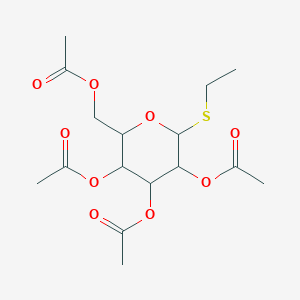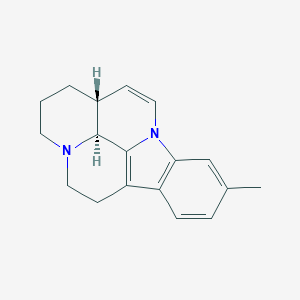
11-Methyl-20,21-dinoreburnamenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl-20,21-dinoreburnamenine, also known as yohimbine, is a natural alkaloid found in the bark of the Pausinystalia yohimbe tree, which is native to West Africa. Yohimbine has been used for centuries in traditional medicine to treat a variety of ailments, including erectile dysfunction, depression, and anxiety. In recent years, yohimbine has gained attention from the scientific community for its potential therapeutic applications and as a tool for research.
Mécanisme D'action
Yohimbine works by blocking the activity of alpha-2 adrenergic receptors, which are found in various tissues throughout the body, including the brain, heart, and blood vessels. By blocking these receptors, 11-Methyl-20,21-dinoreburnamenine increases the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure, heart rate, and other physiological processes.
Effets Biochimiques Et Physiologiques
Yohimbine has a number of biochemical and physiological effects, including increasing blood pressure and heart rate, improving blood flow to the penis, and increasing the release of certain hormones, such as cortisol and growth hormone. Yohimbine has also been shown to have anxiolytic effects, reducing anxiety and improving mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 11-Methyl-20,21-dinoreburnamenine in laboratory experiments is its ability to selectively block alpha-2 adrenergic receptors, allowing researchers to study the effects of norepinephrine on various physiological processes. However, 11-Methyl-20,21-dinoreburnamenine has limitations as a research tool, as it can also affect other receptors and neurotransmitters, making it difficult to isolate its effects.
Orientations Futures
There are several potential future directions for research on 11-Methyl-20,21-dinoreburnamenine, including investigating its potential therapeutic applications for conditions such as depression, anxiety, and erectile dysfunction. Researchers may also explore the use of 11-Methyl-20,21-dinoreburnamenine as a tool for studying the role of neurotransmitters in various physiological processes, as well as its potential as a treatment for addiction and substance abuse. Finally, researchers may investigate the development of new compounds based on the structure of 11-Methyl-20,21-dinoreburnamenine, in order to improve its efficacy and reduce any potential side effects.
Méthodes De Synthèse
Yohimbine can be synthesized chemically or extracted from the bark of the Pausinystalia yohimbe tree. The chemical synthesis of 11-Methyl-20,21-dinoreburnamenine involves several steps, including the reduction of yohimbinone to 11-Methyl-20,21-dinoreburnamenine, which can be accomplished using a variety of reagents. The extraction of 11-Methyl-20,21-dinoreburnamenine from the bark of the Pausinystalia yohimbe tree involves a process of soaking the bark in a solvent, filtering the extract, and purifying the 11-Methyl-20,21-dinoreburnamenine using chromatography.
Applications De Recherche Scientifique
Yohimbine has been used in scientific research for a variety of purposes, including studying the mechanisms of action of certain drugs and investigating the role of neurotransmitters in various physiological processes. Yohimbine has also been used as a tool to study the effects of stress on the body and the brain.
Propriétés
Numéro CAS |
123828-80-8 |
|---|---|
Nom du produit |
11-Methyl-20,21-dinoreburnamenine |
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(15R,19S)-4-methyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene |
InChI |
InChI=1S/C18H20N2/c1-12-4-5-14-15-7-9-19-8-2-3-13-6-10-20(16(14)11-12)18(15)17(13)19/h4-6,10-11,13,17H,2-3,7-9H2,1H3/t13-,17+/m1/s1 |
Clé InChI |
WPVRIAJLUFENAH-DYVFJYSZSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)C3=C4N2C=C[C@@H]5[C@@H]4N(CCC5)CC3 |
SMILES |
CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3 |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C4N2C=CC5C4N(CCC5)CC3 |
Autres numéros CAS |
123829-33-4 |
Synonymes |
11-methyl-20,21-dinoreburnamenine RU 49041 RU 52582 RU 52583 RU-49041 RU-52582 RU-52583 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




